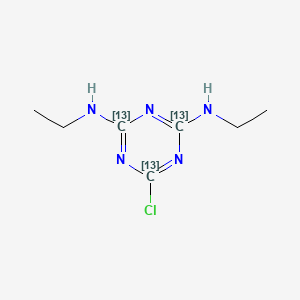
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of chlorine and diethyl groups attached to the triazine ring, as well as isotopic labeling with carbon-13 at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with diethylamine groups. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled cyanuric chloride as the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to form corresponding amines and chlorides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used. The reactions are typically carried out in the presence of a base, such as sodium carbonate or potassium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted triazines with various functional groups.
Oxidation and Reduction Reactions: Products include oxides or reduced amines.
Hydrolysis: Products include amines and chlorides.
Aplicaciones Científicas De Investigación
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Propazine: Another herbicide with a triazine core and different substituents.
Simazine: A triazine herbicide with different functional groups.
Uniqueness
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine is unique due to its specific isotopic labeling with carbon-13, which makes it useful for tracing studies and understanding reaction mechanisms. Its specific substituents also confer unique chemical and biological properties compared to other triazine compounds.
Propiedades
Fórmula molecular |
C7H12ClN5 |
|---|---|
Peso molecular |
204.63 g/mol |
Nombre IUPAC |
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+1,6+1,7+1 |
Clave InChI |
ODCWYMIRDDJXKW-SVFBATFISA-N |
SMILES isomérico |
CCN[13C]1=N[13C](=N[13C](=N1)Cl)NCC |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


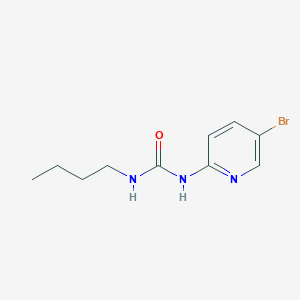
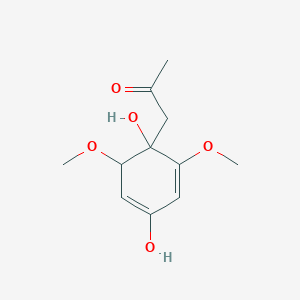
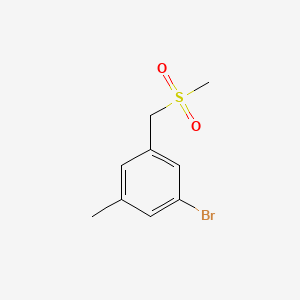
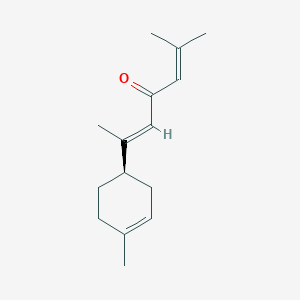
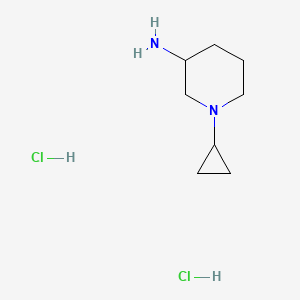
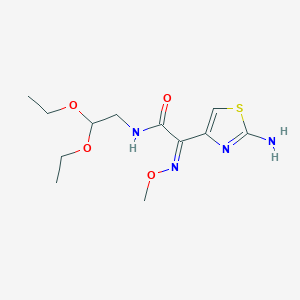
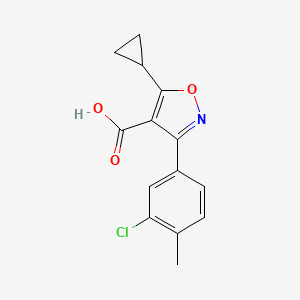

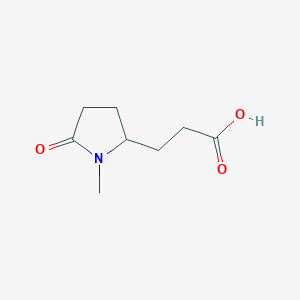
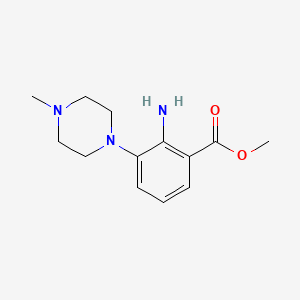
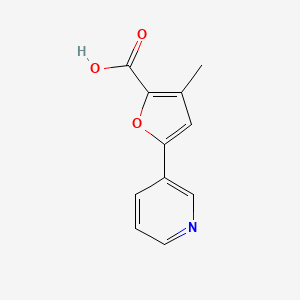
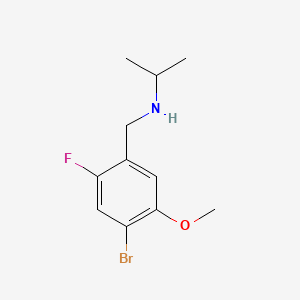
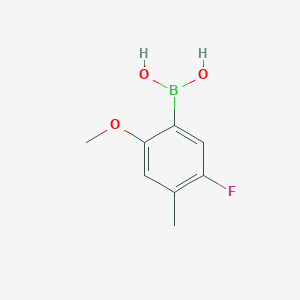
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
